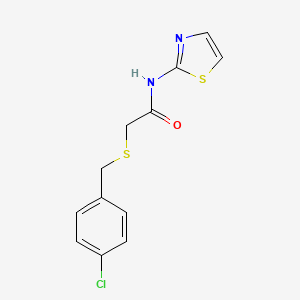![molecular formula C26H29NO2S B15007228 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a cyclohexylsulfanyl group and a naphthalen-1-yloxyethyl group, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the benzamide core.
Attachment of the Naphthalen-1-yloxyethyl Group: The final step involves the reaction of the intermediate product with 2-(naphthalen-1-yloxy)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalen-1-yloxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted benzamide derivatives.
科学研究应用
4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-[(Cyclohexylsulfanyl)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide: Similar structure but with different substituents on the benzamide core.
4-[(Cyclohexylsulfanyl)methyl]-N-(2-methoxyphenyl)benzamide: Another similar compound with a methoxy group instead of the naphthalen-1-yloxyethyl group.
Uniqueness
4-[(Cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide is unique due to the presence of both the cyclohexylsulfanyl and naphthalen-1-yloxyethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for research and development.
属性
分子式 |
C26H29NO2S |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
4-(cyclohexylsulfanylmethyl)-N-(2-naphthalen-1-yloxyethyl)benzamide |
InChI |
InChI=1S/C26H29NO2S/c28-26(22-15-13-20(14-16-22)19-30-23-9-2-1-3-10-23)27-17-18-29-25-12-6-8-21-7-4-5-11-24(21)25/h4-8,11-16,23H,1-3,9-10,17-19H2,(H,27,28) |
InChI 键 |
NLOYIJBGZDIXKW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)SCC2=CC=C(C=C2)C(=O)NCCOC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15007178.png)
![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)
